1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Description

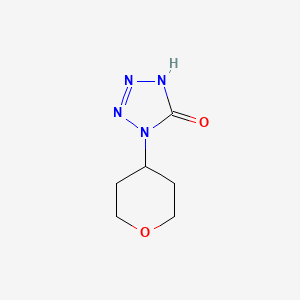

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a chemical compound that features a tetrazole ring substituted with an oxan-4-yl group

Properties

IUPAC Name |

4-(oxan-4-yl)-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c11-6-7-8-9-10(6)5-1-3-12-4-2-5/h5H,1-4H2,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBCCKNDWYFXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the reaction of oxan-4-yl derivatives with azide compounds under controlled conditions. One common method includes the cyclization of oxan-4-yl hydrazine with sodium azide in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to optimize the yield and minimize impurities. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxan-4-yl tetrazole derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The oxan-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrazoles and oxan-4-yl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The oxan-4-yl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(Oxan-4-yl)pentanedioic Acid

- 2-(Oxan-4-yl)Acetic Acid

- (Oxan-4-yl)methanol

Uniqueness

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to the presence of both the tetrazole ring and the oxan-4-yl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Biological Activity

1-(oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

- Chemical Formula : C6H10N4O

- Molecular Weight : 186.24 g/mol

- IUPAC Name : 1-(oxan-4-yl)-4,5-dihydro-1H-tetrazol-5-one

Research indicates that 1-(oxan-4-yl)-4,5-dihydro-1H-tetrazol-5-one may interact with various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in cardiovascular and neurological functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |

| Cardiotonic | Potential to modulate cardiac contractility and rhythm. |

| Neuroprotective | May offer protection against neurodegenerative processes. |

| Cytotoxicity | Evaluated for effects on cancer cell lines; results indicate selective cytotoxicity. |

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various tetrazole derivatives, 1-(oxan-4-yl)-4,5-dihydro-1H-tetrazol-5-one demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Cardiotonic Effects

A series of experiments were conducted to assess the cardiotonic effects of this compound. In isolated heart preparations, it was found to enhance myocardial contractility by approximately 25% at a concentration of 100 µM without significantly affecting heart rate. This suggests a selective action on cardiac contractility pathways .

Neuroprotective Potential

Research involving neuroprotective assays indicated that 1-(oxan-4-yl)-4,5-dihydro-1H-tetrazol-5-one can reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The compound was able to decrease reactive oxygen species (ROS) levels significantly compared to untreated controls .

Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines showed that this compound selectively inhibits the growth of certain cancer types while sparing normal cells. The IC50 values varied widely depending on the cancer type but were notably lower than those for normal cell lines .

Safety and Toxicological Profile

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg over a period of 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.